N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclopropyl group and a 2-methylpropyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The cyclopropyl and 2-methylpropyl groups are introduced through subsequent functionalization steps. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-(2-methylpropyl)benzenemethanamine
- N-cyclopropyl-3-[(2-methylpropyl)thio]benzenemethanamine
Uniqueness
N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-cyclopropyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-6(2)5-8-11-9(13-12-8)10-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
OTPRQTLEQHPVII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)NC2CC2 |
Origin of Product |
United States |
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